JAK Isoform Biochemical Selectivity: Brepocitinib vs. Deucravacitinib, Tofacitinib, Upadacitinib, and Filgotinib
In a curated cross-class selectivity comparison, brepocitinib demonstrates a unique dual-target selectivity signature that contrasts with every other approved or clinical-stage JAK/TYK2 inhibitor [1]. Brepocitinib achieves only 3.3-fold selectivity for TYK2 over JAK2, whereas the selective TYK2 inhibitor deucravacitinib shows >10,000-fold selectivity against all JAK catalytic (JH1) domains [2]. Conversely, the JAK1-selective agents upadacitinib and filgotinib exhibit 100-fold and 12-fold selectivity for JAK1 over TYK2, respectively, and the pan-JAK inhibitor tofacitinib shows a mere 21-fold JAK3-over-TYK2 selectivity, effectively inhibiting all JAK isoforms at therapeutic concentrations [1].
| Evidence Dimension | Biochemical kinase selectivity (cell-free enzyme assay) |
|---|---|
| Target Compound Data | Brepocitinib: TYK2/JAK2 selectivity = 3.3×; TYK2/JAK3 selectivity = 282× |
| Comparator Or Baseline | Deucravacitinib: TYK2 JH2/JAK1 JH2 = 5×, vs. all JAK JH1 >10,000×; Tofacitinib: JAK3/TYK2 = 21×; Upadacitinib: JAK1/TYK2 = 100×; Filgotinib: JAK1/TYK2 = 12× |
| Quantified Difference | Brepocitinib's ~282-fold window against JAK3 is narrower than deucravacitinib's >10,000-fold JAK1/2/3 window, but brepocitinib is the only agent providing balanced dual TYK2/JAK1 inhibition (ratio ~1.35) |
| Conditions | Cell-free kinase assays; data compiled from Fensome et al. 2018 (brepocitinib) and Wrobleski et al. 2019 (deucravacitinib), as reported in Jo et al. 2022 Table 2 |
Why This Matters
This selectivity profile defines brepocitinib as the only clinical-stage inhibitor with meaningful simultaneous coverage of both TYK2-dependent (IL-12/IL-23/IFNα) and JAK1-dependent (IL-6/IFNγ/common γ-chain) cytokine pathways, a prerequisite for studies in diseases where both cytokine axes are pathogenic.
- [1] Jo CE, et al. TYK 2 inhibitors for the treatment of dermatologic conditions: the evolution of JAK inhibitors. Int J Dermatol. 2022;61(2):139-147. Table 2. View Source
- [2] Wrobleski ST, et al. Highly selective inhibition of tyrosine kinase 2 (TYK2) for the treatment of autoimmune diseases. J Med Chem. 2019;62(20):8973-8995. View Source
